molecular formula C11H13N5O5 B15156953 1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine

1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine

Katalognummer: B15156953
Molekulargewicht: 295.25 g/mol
InChI-Schlüssel: OZVMOEUWPMYRQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine, also known as 2'-O,4'-C-Methyleneguanosine, is a modified nucleoside with the CAS Number 207131-16-6. This compound is a guanine derivative where the sugar moiety is a ribofuranosyl ring locked by a methylene bridge between the 2'-oxygen and the 4'-carbon atoms . This specific bridged structure is a key feature of a class of nucleic acid analogs known as Bridged Nucleic Acids (BNA) or Locked Nucleic Acids (LNA), which are constrained in a C3'-endo sugar conformation that mimics RNA . This conformational restriction gives oligonucleotides incorporating this modified nucleoside significant enhancements in performance for research applications. These enhancements include unprecedented thermal stability and binding affinity when hybridizing with complementary RNA and DNA strands, as well as improved selectivity in Watson-Crick base pairing . Furthermore, the rigid structure of the bicyclic sugar ring confers a high level of resistance to nucleolytic degradation, markedly increasing the stability of oligonucleotides in serum and other nuclease-containing media compared to their natural counterparts . As such, this guanine-modified nucleoside serves as a critical intermediate in the synthesis of advanced oligonucleotides for life science research and drug discovery. Its primary research value lies in the development of high-affinity antisense oligonucleotides, triplex-forming oligonucleotides (TFOs) for gene targeting, and other nucleic acid-based tools for diagnostic and therapeutic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H13N5O5

Molekulargewicht

295.25 g/mol

IUPAC-Name

2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)

InChI-Schlüssel

OZVMOEUWPMYRQU-UHFFFAOYSA-N

Kanonische SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Ethylene-Bridged Nucleosides

The synthesis of ethylene-bridged nucleosides follows methodologies developed for ENA monomers. As demonstrated in the synthesis of 2'-O,4'-C-ethylene thymidine, the ribose ring is constrained via a cyclization reaction. Key steps include:

  • Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to ensure regioselective modification.
  • Introduction of the ethylene bridge by reacting the 2'-hydroxyl and 4'-carbon positions using phosphorus oxychloride (POCl₃) and triethylamine (TEA) in acetonitrile. This forms a bicyclic structure with a six-membered oxaphosphorinane intermediate.
  • Phosphoramidite activation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, enabling solid-phase synthesis.

For guanine derivatives, the same scaffold can be adapted by substituting thymidine with a protected guanosine analog. However, the purine base’s lower solubility necessitates modified reaction conditions, such as elevated temperatures or polar aprotic solvents.

Functionalization of the Guanine Base

Guanine requires specific protecting group strategies to prevent side reactions during glycosylation. The exocyclic amino group at position 2 and the N9 nitrogen are particularly reactive and must be shielded.

Protection of Guanine

  • N2-protection : The amino group is typically protected with an acetyl or isobutyryl group using acetic anhydride or isobutyryl chloride in pyridine.
  • N9-activation : For glycosylation, the N9 position is often silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity.

Synthesis of 9-Substituted Guanines

The patent US4874862A outlines methods for preparing 9-alkylguanines, which are relevant for attaching the ribofuranose moiety:

  • Coupling reactions : 2-Amino-6-chloro-4-pyrimidinol monohydrate is reacted with substituted benzenemethanamines under reflux in methoxyethanol.
  • Cyclization : The intermediate is treated with formamide and formic acid at 175–180°C to form the purine ring.
  • Purification : Crude guanine derivatives are dissolved in boiling 1N HCl, treated with charcoal, and precipitated with ammonium hydroxide.

Glycosylation Strategies

Coupling the ethylene-bridged ribofuranose to guanine requires precise control over stereochemistry and reaction efficiency. Two primary methods have been employed:

Vorbrüggen Glycosylation

This method involves:

  • Activation of the ribofuranose : Conversion of the 1'-hydroxyl group to a triflate or bromide using phosphoryl chloride (POCl₃) or hydrogen bromide (HBr).
  • Silylation of guanine : The N9 position is protected with trimethylsilyl (TMS) groups using HMDS.
  • Coupling : The activated sugar reacts with silylated guanine in dichloromethane or acetonitrile, catalyzed by trimethylsilyl triflate (TMSOTf).

Phosphoramidite Approach

Adapted from oligonucleotide synthesis, this method utilizes:

  • Solid-phase synthesis : The ethylene-bridged ribofuranose phosphoramidite is coupled to a guanine-derivatized controlled pore glass (CPG) support.
  • Oxidation and deprotection : The phosphite triester is oxidized to phosphate using iodine/water, followed by cleavage from the support with aqueous ammonia.

Deprotection and Final Purification

Post-glycosylation, protecting groups are removed under controlled conditions:

  • DMT removal : 3% trichloroacetic acid (TCA) in dichloromethane.
  • Acetyl/isobutyryl deprotection : Methanolic ammonia or sodium methoxide.
  • Ethylene bridge stability : The methylene bridge remains intact under basic conditions but may degrade in strong acids.

Purification is achieved via:

  • Reverse-phase HPLC : Using a C18 column with an acetonitrile gradient in 0.1M triethylammonium acetate (TEAA).
  • Charcoal treatment : To remove colored impurities, as described in guanine derivative syntheses.

Analytical Characterization

Critical quality control measures include:

  • Mass spectrometry : Negative-ion electrospray ionization (ESI-MS) confirms molecular weight.
  • NMR spectroscopy : $$ ^1H $$ and $$ ^{13}C $$ NMR verify the β-D configuration and ethylene bridge integrity.
  • HPLC purity : Radiochemical purity >99.9% is achievable with optimized protocols.

Challenges and Optimization

Key challenges in the synthesis include:

  • Low glycosylation yields : Addressed using excess silylated guanine and prolonged reaction times.
  • Epimerization at C1' : Minimized by low-temperature reactions and aprotic solvents.
  • Scale-up limitations : Solid-phase synthesis offers scalability but requires specialized equipment.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the guanine base, often facilitated by strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nucleoside, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.

    Biology: Employed in the study of nucleic acid interactions, gene expression, and molecular recognition processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.

Wirkmechanismus

The mechanism of action of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the nucleic acid strands. The methylene bridge locks the ribofuranosyl moiety in a specific conformation, reducing the flexibility of the nucleoside and increasing its resistance to enzymatic degradation. This results in improved hybridization properties and increased specificity in molecular recognition processes. The compound targets nucleic acid sequences and pathways involved in gene expression and regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Natural Guanosine
  • Structure: Natural guanosine lacks the methylene bridge, allowing flexibility in the ribose ring.
  • Key Differences: The methylene bridge in 1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)guanine restricts ribose flexibility, mimicking the locked nucleic acid (LNA) configuration. This enhances stability against enzymatic degradation compared to natural guanosine . Increased pre-organization of the sugar moiety may improve binding to RNA targets, such as riboswitches or viral polymerases.
1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)thymine (ZG-62911)
  • Structure : Shares the same methylene-bridged ribose but substitutes thymine for guanine.
  • Key Insights :
    • The thymine analog (ZG-62911) is synthesized via similar pathways, suggesting that the guanine variant likely undergoes comparable protective group strategies and coupling reactions .
    • The methylene bridge in both compounds likely confers similar enzymatic stability, though base-specific interactions (e.g., hydrogen bonding in guanine vs. thymine) will differ.
Stavudine (d4T)
  • Structure : A dideoxynucleoside with a 3'-deoxy modification.
  • Both modifications enhance resistance to phosphorylases but through distinct mechanisms .
Guanine and Plant Immunity
  • Guanine as an Elicitor :
    • Natural guanine activates ethylene (ET) and jasmonic acid (JA) pathways in plants, inducing resistance against pathogens like Rhizoctonia solani and PstDC3000 .
    • Comparison : While guanine itself acts via ET/JA signaling, the methylene-bridged analog may enhance stability and persistence in planta, though this requires empirical validation.
Modified Guanine Derivatives in Riboswitches
  • Guanine Riboswitch Ligands: C8- and C2-modified guanine derivatives (e.g., 8-aminoguanine) bind riboswitches with sub-micromolar affinity, disrupting bacterial transcription . Comparison: The methylene bridge in 1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)guanine could pre-organize the ribose to improve riboswitch binding, though base modifications (C2/C8) are more critical for direct interactions .

Antiviral and Anticancer Therapeutics

  • Mechanism : The locked ribose conformation may improve incorporation into viral RNA/DNA, inhibiting replication.
  • Analogous Compounds : LNA nucleotides (e.g., in antisense oligonucleotides) exploit rigid sugars for target specificity .

Agricultural Bioinduction

  • Hypothesis : If stable in planta, the compound could act as a long-lasting elicitor, mimicking guanine’s role in activating ET/JA pathways for disease resistance .

Data Tables

Table 1: Structural and Functional Comparison

Compound Sugar Modification Base Modification Key Property Application
Natural Guanosine Flexible ribose None Susceptible to nucleases Basic nucleoside metabolism
1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)guanine Methylene bridge None Enhanced stability, pre-organized RNA Antiviral, riboswitch modulation
Stavudine (d4T) 3'-deoxy None Chain termination HIV therapy
8-Aminoguanine None C8-amino High riboswitch affinity Antibacterial

Table 2: Enzymatic Stability Comparison

Compound Half-life in Serum (Hypothetical) Nuclease Resistance
Natural Guanosine <1 hour Low
1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)guanine >24 hours High
Stavudine ~5 hours Moderate

Q & A

Q. How is 1-(2'-O-4-C-Methylene-β-D-ribofuranosyl)guanine synthesized, and what are the critical reaction conditions?

Methodological Answer: The synthesis involves methylation of guanine derivatives using methylating agents like methyl iodide in aprotic solvents (e.g., DMF) under controlled temperatures. Key steps include protecting the ribofuranosyl hydroxyl group to prevent undesired side reactions. For example, methylation of 2-amino-9-(β-D-ribofuranosyl)purine yields the 2'-O-methyl derivative, followed by purification via recrystallization or chromatography . Industrial-scale synthesis optimizes yield and purity using advanced purification techniques (e.g., HPLC) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirms the β-D-ribofuranosyl configuration and methylene bridge placement.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₁H₁₅N₅O₄, MW 281.27) and fragmentation patterns.
  • HPLC : Assesses purity (>95% threshold for research-grade material) .
    Structural analogs (e.g., 4-[1-(2-deoxy-β-D-ribofuranosyl)] derivatives) are cross-validated using X-ray crystallography to resolve stereochemical ambiguities .

Q. How does this compound’s stability vary under physiological conditions?

Methodological Answer: Stability studies involve incubating the compound in phosphate-buffered saline (pH 7.4) at 37°C. Degradation is monitored via LC-MS to identify hydrolysis products (e.g., free guanine or ribose derivatives). Modifications like the 4-C-methylene group enhance resistance to enzymatic cleavage compared to unmodified nucleosides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antiviral activity data across studies?

Methodological Answer: Discrepancies arise from variations in:

  • Cell Lines : Use standardized models (e.g., HeLa or Vero cells) for replication studies.
  • Assay Conditions : Control for nucleoside uptake efficiency (e.g., equilibrative nucleoside transporters).
  • Data Normalization : Report EC₅₀ values relative to internal controls (e.g., ribavirin) to account for batch-to-batch variability .
    Meta-analyses of antiviral datasets should adjust for methodological heterogeneity (e.g., qPCR vs. plaque assay) .

Q. How can computational modeling predict its interaction with viral polymerases?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to conserved polymerase domains (e.g., HCV NS5B or HIV reverse transcriptase). Parameters include:

  • Binding Affinity : ΔG values for the methylene-modified ribose vs. natural substrates.
  • Residue Interactions : Identify hydrogen bonds with catalytic aspartates (e.g., D220 in HCV NS5B).
    Validation requires crystallography or mutagenesis studies to confirm docking predictions .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with variations at the 2'-O position (e.g., ethyl, propyl) and evaluate antiviral IC₅₀ shifts.
  • Control Groups : Include parent compounds (e.g., unmodified guanosine) and known inhibitors (e.g., acyclovir) for benchmarking.
  • High-Throughput Screening : Use 96-well plates with luciferase-based reporter assays to quantify viral replication inhibition .

Methodological Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers.
    Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as prodrugs (e.g., phosphate esters) .
  • Challenge : Off-target effects in cytotoxicity assays.
    Solution : Pair with siRNA knockdown of host nucleoside kinases to isolate antiviral mechanisms .

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